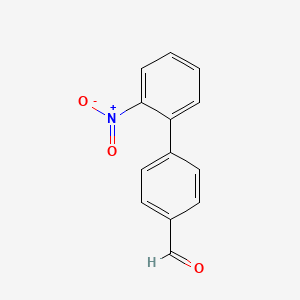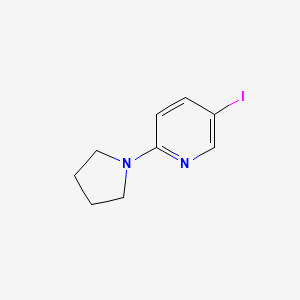
5-Iodo-2-(Pirrolidin-1-Il)Piridina
Descripción general
Descripción
5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine: is a heterocyclic organic compound that features a pyridine ring substituted with an iodine atom at the 5-position and a pyrrolidine ring at the 2-position
Aplicaciones Científicas De Investigación
Chemistry: 5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.
Biology and Medicine: This compound is explored for its potential as a pharmacophore in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents.
Industry: In the chemical industry, it serves as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Mecanismo De Acción
Target of Action
Compounds containing pyrrolidine and imidazole moieties have been known to exhibit a broad range of biological activities . For instance, TrkA/B/C, a known target of some pyrrolidine-containing compounds, drives tumorigenesis and metastatic potential in a wide range of neurogenic and non-neurogenic human cancers .
Mode of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
It is known that heterocyclic compounds like this one are widely used in drug development due to their high chemotherapeutic values .
Result of Action
Compounds with similar structures have been reported to exhibit a wide range of biological activities .
Análisis Bioquímico
Biochemical Properties
5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the pyrrolidine ring in its structure is known to enhance the compound’s ability to explore the pharmacophore space due to its sp3-hybridization . This interaction can influence the stereochemistry of the molecule and its binding mode to enantioselective proteins . The compound’s interaction with enzymes such as carbonic anhydrase isoenzymes hCA I and hCA II has been documented, indicating its potential inhibitory activity .
Cellular Effects
5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on the mobility of protein loops, such as the H11–12 loop of the ERα protein, has been observed, which can affect the protein’s function . Additionally, its interaction with pregnane X receptor (PXR) upregulates proteins involved in detoxification and clearance of foreign substances from the body .
Molecular Mechanism
The molecular mechanism of 5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s pyrrolidine ring contributes to its binding interactions with enantioselective proteins, influencing their biological profile . It has been shown to inhibit enzymes such as carbonic anhydrase, affecting various physiological processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that the compound’s activity can vary depending on its stability and the conditions under which it is stored and used . Long-term effects observed in in vitro and in vivo studies include changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine vary with different dosages in animal models. Threshold effects have been observed, where low doses may have minimal impact, while higher doses can lead to significant physiological changes . Toxic or adverse effects at high doses include enzyme inhibition and disruption of cellular processes .
Metabolic Pathways
5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s interaction with carbonic anhydrase isoenzymes hCA I and hCA II affects the metabolic pathways related to these enzymes . Additionally, its impact on the detoxification pathways through interaction with PXR has been documented .
Transport and Distribution
The transport and distribution of 5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine within cells and tissues involve various transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these biomolecules . Studies have shown that the compound can be transported across cell membranes and distributed within different cellular compartments .
Subcellular Localization
The subcellular localization of 5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine affects its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles . This localization can influence its interactions with biomolecules and its overall biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine typically involves the iodination of 2-(Pyrrolidin-1-Yl)Pyridine. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The iodine atom in 5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrrolidine ring can undergo oxidation to form corresponding lactams, while reduction reactions can modify the pyridine ring.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or dimethylformamide.
Major Products:
Substitution: Various substituted pyridines.
Oxidation: Pyrrolidin-2-ones.
Reduction: Reduced pyridine derivatives.
Coupling: Biaryl or heteroaryl compounds.
Comparación Con Compuestos Similares
2-(Pyrrolidin-1-Yl)Pyridine: Lacks the iodine substitution, making it less reactive in certain substitution reactions.
5-Bromo-2-(Pyrrolidin-1-Yl)Pyridine: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and binding properties.
5-Chloro-2-(Pyrrolidin-1-Yl)Pyridine: Another halogenated analog with different electronic and steric properties.
Uniqueness: The presence of the iodine atom in 5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine makes it particularly useful in cross-coupling reactions and as a precursor for further functionalization. Its unique reactivity profile and potential for halogen bonding distinguish it from its brominated and chlorinated counterparts.
Propiedades
IUPAC Name |
5-iodo-2-pyrrolidin-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2/c10-8-3-4-9(11-7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGIQNSDEQQUIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620002 | |
| Record name | 5-Iodo-2-(pyrrolidin-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
494771-62-9 | |
| Record name | 5-Iodo-2-(pyrrolidin-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Iodo-2-(1-pyrrolidinyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


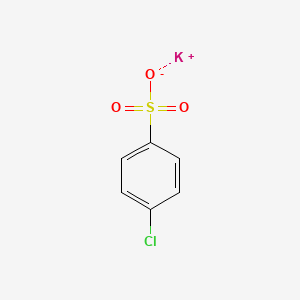
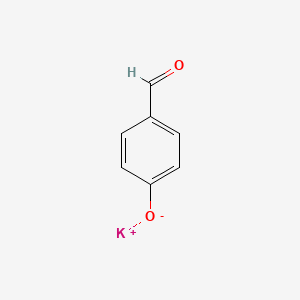


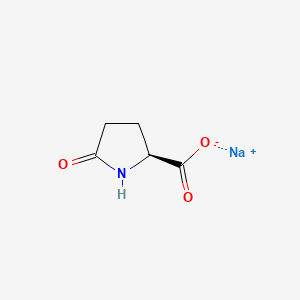
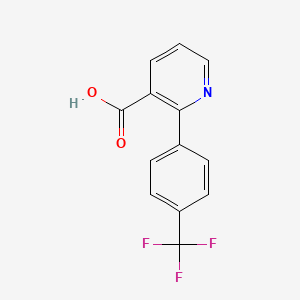
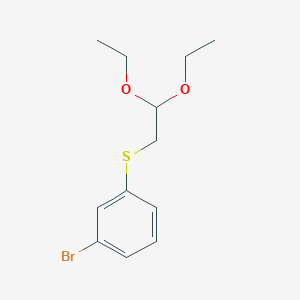
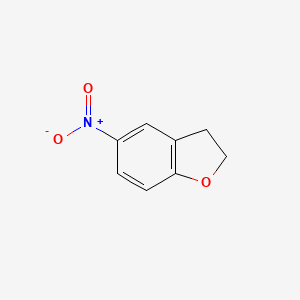
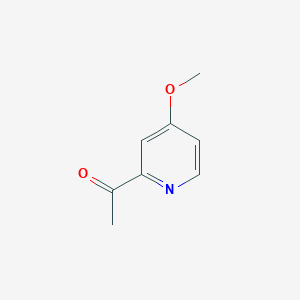
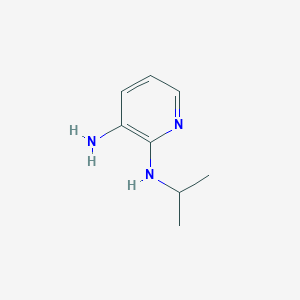
![3H-Imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B1323379.png)
